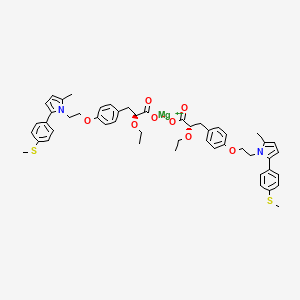

Saroglitazar magnesium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Saroglitazar Magnesium is a potent and selective PPARα/γ (peroxisome proliferator-activated receptor) agonist that exhibits lipid-lowering and insulin-sensitizing effects . It is approved in India for the treatment of type 2 diabetes and dyslipidemia . It is also being studied for the treatment of Primary Biliary Cholangitis .

Synthesis Analysis

Saroglitazar [(S)-a-ethoxy-4-{2-[2-methyl -5-(4-methylthio) phenyl)]-1H-pyrrol-1-yl]- ethoxy)-benzeneprop anoic acid magnesium salt] is a novel PPAR α/γ agonist synthesized in India by Zydus Cadila .Molecular Structure Analysis

The molecular formula of Saroglitazar Magnesium is C50H56MgN2O8S2 . The molecular weight is 901.42 g/mol .Chemical Reactions Analysis

Saroglitazar has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol . It has also shown anti-diabetic medication properties by reducing the fasting plasma glucose and HBA 1c in diabetes patients .Physical And Chemical Properties Analysis

The exact mass of Saroglitazar Magnesium is not available, but the molecular weight is 901.42 g/mol . It is soluble in DMSO up to 90 mg/mL .Aplicaciones Científicas De Investigación

Treatment of Primary Biliary Cholangitis (PBC) : Saroglitazar magnesium has been found effective in reducing alkaline phosphatase (ALP) levels in patients with primary biliary cholangitis. A phase 2 study showed significant reduction in ALP levels with an acceptable toxicity profile, suggesting its potential as a therapeutic option for PBC (Gastroenterology & Hepatology, 2021).

Impact on Pharmacokinetics and Safety : A study examining the effect of food on the pharmacokinetics of saroglitazar magnesium revealed that food intake minimally impacts the drug's disposition. The absorption rate is affected, but the overall exposure to the drug remains consistent, indicating its practicality in clinical settings (Clinical Drug Investigation, 2017).

Lipid-Lowering and Insulin-Sensitizing Effects : Research indicates saroglitazar's efficacy in lipid-lowering and insulin sensitization, showing significant reductions in serum triglycerides, LDL cholesterol, and improvements in insulin sensitivity in various models, including human trials (Pharmacology Research & Perspectives, 2015).

Improvement in Non-Alcoholic Fatty Liver Disease (NAFLD) : Saroglitazar has shown significant improvements in liver biochemistries and quality of life in patients with NAFLD and diabetic dyslipidemia. It leads to a notable improvement in transaminases, liver stiffness measurement (LSM), and controlled attenuation parameter (CAP) in NAFLD patients (Scientific Reports, 2020).

Drug-Drug Interaction Studies : Investigations into potential drug-drug interactions involving saroglitazar magnesium have shown that it does not cause clinically relevant interactions with CYP2C8 substrates, suggesting a favorable profile for combination therapies (European Journal of Pharmaceutical Sciences, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYFZCVPOSZDMK-YPPDDXJESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H56MgN2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

901.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saroglitazar magnesium | |

CAS RN |

1639792-20-3 |

Source

|

| Record name | Saroglitazar magnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639792203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAROGLITAZAR MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8V5DLS63R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)